molecular formula C5H9NO2 B1278866 3-Butenoic acid, 2-amino-3-methyl-, (R)- CAS No. 60103-01-7

3-Butenoic acid, 2-amino-3-methyl-, (R)-

Cat. No.: B1278866
CAS No.: 60103-01-7
M. Wt: 115.13 g/mol
InChI Key: CJNBBWGXTPGZRW-SCSAIBSYSA-N
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Description

3-Butenoic acid, 2-amino-3-methyl-, ®- is an organic compound with the molecular formula C5H9NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is categorized as an α,β-unsaturated L-amino acid, which contains a carbon-carbon double bond between the α- and β-carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, ®- can be achieved through several methods. One common approach involves the reaction of acetylacetone with ammonia in the presence of ethanol. The reaction mixture is cooled in an ice-salt bath, and ammonia gas is passed through until saturation is achieved. The product is then crystallized from ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of magnesium and tetrahydrofuran (THF). For example, magnesium sheets are added to THF along with elemental iodine. The mixture is stirred, and 3-bromobutylene is slowly added. The reaction is maintained at a controlled temperature, followed by the addition of diphenyl carbonate. The final product is obtained after washing and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-amino-3-methyl-, ®- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amino acids, and halogenated compounds. These products have diverse applications in chemical synthesis and industrial processes.

Mechanism of Action

The mechanism of action of 3-Butenoic acid, 2-amino-3-methyl-, ®- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit key enzymes involved in tumor growth. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing tumor proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 2-amino-3-methyl-, ®- is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its (S)-enantiomer. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

(2R)-2-amino-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBBWGXTPGZRW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453700
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60103-01-7
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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